molecular formula C16H28O3 B12758793 (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid CAS No. 207597-75-9

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid

Cat. No.: B12758793
CAS No.: 207597-75-9
M. Wt: 268.39 g/mol
InChI Key: MNYBEULOKRVZKY-ATCPXPEISA-N
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Description

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is an organic compound with a complex structure that includes multiple double bonds and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid typically involves multiple steps, including the formation of the diene structure and the introduction of the methoxy group. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and esterification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may include large-scale chemical synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A similar compound with a keto-enol tautomerism property.

    Acetylacetone: Another compound with similar reactivity in nucleophilic substitution reactions.

Uniqueness

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is unique due to its specific structural features, such as the presence of multiple double bonds and a methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

207597-75-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

(2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

InChI

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+/t13-/m1/s1

InChI Key

MNYBEULOKRVZKY-ATCPXPEISA-N

Isomeric SMILES

C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C

Canonical SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C

Origin of Product

United States

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